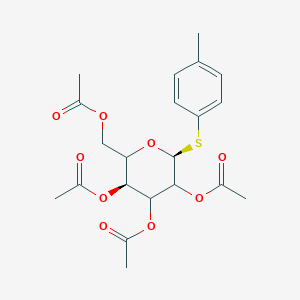

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

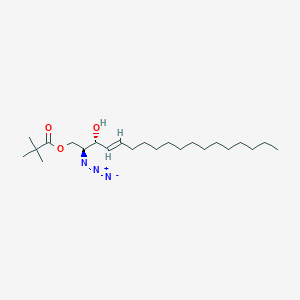

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (F-FDG) is a fluorinated glucose analog that has been extensively studied for its potential applications in medical imaging and other scientific research. F-FDG is a fluorinated glucose analog developed for the purpose of imaging glucose metabolism in living organisms. It is widely used in positron emission tomography (PET) scans to detect the presence of cancer and other diseases. F-FDG has also been used in research to study the metabolism of glucose and other sugars in living organisms.

Wissenschaftliche Forschungsanwendungen

Cancer Diagnostics and Metabolic Imaging

Fluoro 2-Deoxy-2-fluoro-D-glucose: (FDG) is widely used in positron emission tomography (PET) scans for cancer diagnostics. FDG is a glucose analog that accumulates in cells with high glucose uptake, such as cancer cells. The uptake of FDG allows for the visualization of tumors due to their increased metabolic activity compared to normal tissues .

Understanding the Warburg Effect

The Warburg effect describes the preference of cancer cells to undergo glycolysis rather than oxidative phosphorylation, even in the presence of oxygen. FDG-PET imaging has been instrumental in studying this phenomenon, providing insights into the altered metabolism of cancer cells .

Plant Imaging and Metabolism Studies

FDG has applications in plant imaging, where it’s used to trace glucose uptake and metabolism. It helps in understanding processes like photoassimilate translocation, carbon allocation, and glycoside biosynthesis in plants .

Glycosylation Inhibition Studies

As an analog of glucose, FDG can be taken up by cells but does not undergo further glycolysis. This property makes it useful for studying the inhibition of glycosylation, a post-translational modification of proteins, which is a critical process in cell biology and disease progression .

Radiotracer in Experimental Models

FDG is used as a radiotracer in experimental models to study various biological processes. Its uptake and distribution patterns can be monitored, providing valuable data on cellular and systemic functions .

Photoassimilate Tracing in Agriculture

In agriculture, FDG can be used to trace the movement of photoassimilates—substances produced during photosynthesis—from the leaves to other parts of the plant. This application is crucial for understanding plant growth and crop yield optimization .

Glucose Uptake in Radiation and Burn Injury Studies

FDG is utilized to study glucose uptake in animal models with radiation and burn injuries. This research can lead to better understanding and treatment of such injuries, as glucose metabolism plays a significant role in the healing process .

Metabolic Research in Non-Human Models

FDG imaging is also applied in non-human models to explore metabolic processes. This includes research in various animal models, which can provide insights applicable to human health and disease .

Wirkmechanismus

Target of Action

The primary targets of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose are high-glucose-using cells such as brain cells, brown adipocytes, kidney cells, and cancer cells . These cells have a high rate of glucose uptake and metabolism, making them ideal targets for this glucose analog.

Mode of Action

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose, as a glucose analog, is taken up by its target cells. Once inside the cell, it undergoes phosphorylation, which prevents it from being released again from the cell . This trapping mechanism allows for the accumulation of the compound within the cell.

Biochemical Pathways

The compound is involved in the glycolysis and pentose phosphate pathway (PPP). As a glucose analog, it is phosphorylated to form a glucose-6-phosphate (G6P) analog. This phosphorylated analog is a false substrate for downstream enzymes, leading to its accumulation within the cytosol as a dead-end metabolite .

Pharmacokinetics

It is known that the compound is soluble in ether and ethyl acetate , suggesting that it may have good bioavailability due to its solubility in these organic solvents.

Result of Action

The accumulation of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose within the cell can lead to various molecular and cellular effects. For instance, in cancer cells, the accumulation of this compound can be detected using imaging techniques, providing a valuable tool for tumor imaging .

Action Environment

The action, efficacy, and stability of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be influenced by various environmental factors. For example, the compound is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Additionally, the compound’s action can be influenced by the metabolic state of the target cells, as cells with higher glucose usage will take up more of the compound .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIWIFNLCSFOGJ-PRFVCTMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

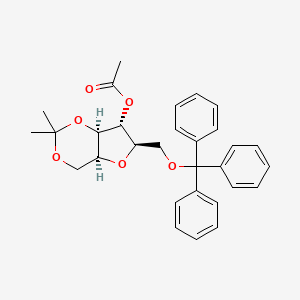

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

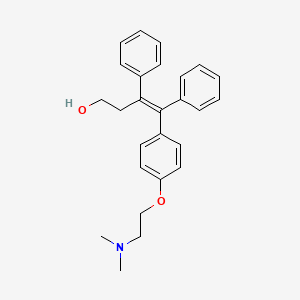

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)